molecular formula C17H18O B8594981 2-(2,2-Diphenylethyl)-2-methyloxirane CAS No. 54949-91-6

2-(2,2-Diphenylethyl)-2-methyloxirane

Cat. No.: B8594981
CAS No.: 54949-91-6
M. Wt: 238.32 g/mol
InChI Key: WMBPVRRKKMOIPS-UHFFFAOYSA-N
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Description

2-(2,2-Diphenylethyl)-2-methyloxirane is an epoxide derivative featuring a methyl group and a 2,2-diphenylethyl substituent on the oxirane ring. The compound’s structure combines steric bulk from the diphenylethyl group with the inherent reactivity of the epoxide ring, making it relevant for applications in pharmaceuticals, polymer chemistry, or as an intermediate in organic synthesis.

Properties

CAS No.

54949-91-6

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

2-(2,2-diphenylethyl)-2-methyloxirane

InChI

InChI=1S/C17H18O/c1-17(13-18-17)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3

InChI Key

WMBPVRRKKMOIPS-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)CC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Oxirane Derivatives

The following table summarizes key structural and functional differences between 2-(2,2-Diphenylethyl)-2-methyloxirane and analogous compounds:

Compound Name CAS No. Molecular Formula Substituents on Oxirane Ring Molecular Weight Key Properties/Applications References
2-(2,2-Diphenylethyl)-2-methyloxirane N/A C₁₉H₂₀O 2-methyl, 2-(2,2-diphenylethyl) ~264.36 g/mol High steric bulk; potential pharmaceutical intermediate Deduced
2,2-Diphenyloxirane 882-59-7 C₁₄H₁₂O 2,2-diphenyl 196.25 g/mol High symmetry; used in polymerization
2-Methyl-2-phenyloxirane 2085-88-3 C₉H₁₀O 2-methyl, 2-phenyl 134.18 g/mol Lower steric hindrance; reactive epoxide
2-(4-Methoxyphenyl)-3-methyloxirane 51410-46-9 C₁₀H₁₂O₂ 3-methyl, 2-(4-methoxyphenyl) 164.20 g/mol Electron-rich epoxide; flavor/fragrance
2-{[4-(1-Methyl-1-phenylethyl)phenoxy]methyl}oxirane N/A C₁₉H₂₂O₂ 2-[(4-branched aryl)methoxy]methyl 282.38 g/mol Bulky aromatic substituent; polymer applications

Key Observations:

Steric Effects :

  • The 2,2-diphenylethyl group in the target compound introduces significant steric hindrance compared to simpler derivatives like 2-methyl-2-phenyloxirane. This bulk may slow down ring-opening reactions (e.g., nucleophilic attacks) but enhance stability .
  • In contrast, 2,2-diphenyloxirane (CAS 882-59-7) lacks alkyl chains, leading to faster reactivity in polymerization due to reduced steric shielding .

Electronic Effects :

  • Electron-donating groups (e.g., methoxy in 2-(4-methoxyphenyl)-3-methyloxirane) increase epoxide reactivity toward electrophiles. The target compound’s substituents (alkyl and aryl) likely provide moderate electron donation, balancing stability and reactivity .

Physical Properties :

  • Higher molecular weight (264.36 g/mol) and hydrophobicity from the diphenylethyl group suggest lower water solubility compared to smaller epoxides like 2-methyl-2-phenyloxirane (134.18 g/mol) .

Applications :

  • Derivatives like 2-(4-methoxyphenyl)-3-methyloxirane (Anethole oxide) are used in flavor industries, while bulkier analogs (e.g., the target compound) may serve as intermediates in drug synthesis, leveraging their lipophilicity for membrane penetration .

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